1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, two ethoxy linkages, and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process involving the following key reactions:
Etherification: The initial step involves the etherification of 2-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyphenoxy)ethanol.
Chlorination: The next step involves the chlorination of 2-(2-methoxyphenoxy)ethanol with thionyl chloride to produce 2-(2-methoxyphenoxy)ethyl chloride.
Nucleophilic Substitution: Finally, 2-(2-methoxyphenoxy)ethyl chloride undergoes nucleophilic substitution with 1-chloro-2-hydroxybenzene in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzene derivatives with hydrogen replacing the chloro group.
Scientific Research Applications
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, or reduction reactions, leading to the formation of active metabolites or intermediates.
Comparison with Similar Compounds
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds such as:
1-chloro-2-[2-(2-hydroxyphenoxy)ethoxy]benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-chloro-2-[2-(2-methylphenoxy)ethoxy]benzene: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-17-14-8-4-5-9-15(14)19-11-10-18-13-7-3-2-6-12(13)16/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZABPMNRTKUAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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